Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 3.90 (s, 3H) | Methyl ester (OCH₃) |
| 7.25 (d, J = 3.6 Hz) | H-3 of furan ring |
| 6.85 (d, J = 3.6 Hz) | H-4 of furan ring |
| 7.70 (d, J = 8.4 Hz) | H-2/H-6 of cyanophenyl |
| 7.50 (d, J = 8.4 Hz) | H-3/H-5 of cyanophenyl |
¹³C NMR (100 MHz, CDCl₃) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 161.2 | Ester carbonyl (C=O) |
| 150.8 | C-2 of furan ring |
| 145.3 | C-5 of furan ring |
| 133.7, 128.9 | Cyanophenyl carbons |
| 118.4 | Nitrile carbon (C≡N) |
| 52.1 | Methyl ester (OCH₃) |
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 2220 | C≡N stretch (nitrile) |
| 1720 | C=O stretch (ester) |
| 1250 | C–O–C asymmetric stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 227.2 [M]⁺ | Molecular ion |
| 195.1 | [M – OCH₃]⁺ |
| 167.1 | [M – COOCH₃]⁺ |
Properties
IUPAC Name |
methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHTAUZNSVTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584600 | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-75-2 | |
| Record name | Methyl 5-(4-cyanophenyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Claisen Condensation-Based Synthesis
One classical method involves the preparation of a 1,4-diketone intermediate, which upon acid-catalyzed cyclodehydration yields the furan ring system:
- Step 1: Reaction of 4-bromoacetophenone with diethyl carbonate in the presence of sodium hydride produces an ester intermediate.
- Step 2: This ester reacts with 4-bromophenacyl bromide to yield the 1,4-diketone.
- Step 3: Acid-catalyzed cyclodehydration of the diketone forms the furan ester.
- Step 4: Saponification and subsequent conversion using copper(I) cyanide (CuCN) in refluxing quinoline introduces the cyano group, completing the synthesis of the 5-(4-cyanophenyl) substituted furan carboxylate ester.
This method, though effective, involves multiple steps and an overall yield of approximately 26% for the target compound.
Transition Metal-Catalyzed Suzuki Coupling Approach
An alternative and efficient method employs Suzuki-Miyaura cross-coupling reactions to introduce the 4-cyanophenyl substituent at the 5-position of a preformed furan ester:
- Step 1: Synthesis of 5-bromo-furan-2-carboxylate methyl ester as the key coupling partner.
- Step 2: Reaction of this brominated ester with 4-cyanophenylboronic acid under palladium catalysis (e.g., Pd(PPh3)4) and base (Na2CO3) in a mixed solvent system (toluene/methanol) at reflux temperature.
- Step 3: Purification yields methyl 5-(4-cyanophenyl)furan-2-carboxylate with good regioselectivity and improved yields compared to multi-step classical methods.
This approach benefits from milder conditions, fewer steps, and the ability to introduce diverse aryl groups, including the 4-cyanophenyl moiety, with high efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Claisen Condensation & Cyclodehydration | Formation of 1,4-diketone, cyclodehydration, CuCN-mediated cyanation | NaH, diethyl carbonate, CuCN, quinoline | ~26 | Established method, reliable | Multi-step, moderate yield |
| Suzuki Coupling | 5-Bromo-furan ester + 4-cyanophenylboronic acid coupling | Pd(PPh3)4, Na2CO3, toluene/MeOH | High | Fewer steps, regioselective, versatile | Requires Pd catalyst, boronic acid availability |
Detailed Research Findings and Notes
The Claisen condensation approach was initially developed for related bis-aryl furans and adapted for the 4-cyanophenyl derivative. The key challenge is the preparation of the 1,4-diketone precursor and subsequent cyclodehydration, which requires careful control of reaction conditions to avoid side products.
The CuCN-mediated cyanation step is critical to introduce the cyano group at the para position, performed under reflux in quinoline, which acts both as solvent and ligand to facilitate the reaction.
Suzuki coupling offers a modular and efficient route to access this compound by coupling a brominated furan ester with 4-cyanophenylboronic acid. This method allows for easy variation of the aryl substituent and generally provides better yields and cleaner reactions.
Optimization of reaction conditions such as catalyst loading, base choice, solvent system, and temperature is essential to maximize yield and minimize side reactions in the Suzuki coupling method.
Both methods require purification steps such as column chromatography or recrystallization to isolate the pure this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Ammonia or primary amines under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(4-aminophenyl)furan-2-carboxylate.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(4-cyanophenyl)furan-2-carboxylate (C₁₃H₉N₁O₃) features a furan ring substituted at the 5-position with a cyanophenyl group. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound in research.
Scientific Research Applications
1. Organic Synthesis
This compound is employed as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as:
- Esterification: The carboxylic acid group can be converted into esters.
- Nucleophilic Substitution: The cyanophenyl group can participate in nucleophilic reactions, enabling the formation of new carbon-carbon bonds.
2. Medicinal Chemistry
The compound shows promise in drug development due to its potential interactions with biological targets:
- Antimycobacterial Activity: Research indicates that derivatives of furan-2-carboxylic acids exhibit activity against Mycobacterium tuberculosis. This compound may serve as a scaffold for developing new antitubercular agents, particularly targeting the MbtI enzyme involved in mycobacterial virulence .
- Anti-inflammatory Properties: Preliminary studies suggest that compounds with similar structures may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .
3. Material Science
In material science, this compound is investigated for its role in developing novel materials with specific properties:
- Polymer Synthesis: It can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Catalyst Development: The compound's unique structure may facilitate the design of catalysts for various chemical reactions, contributing to green chemistry initiatives by promoting sustainable practices .
Case Study 1: Antimycobacterial Activity
A study synthesized various analogs of furan-2-carboxylic acid derivatives to evaluate their efficacy against M. tuberculosis. This compound was identified as a potential lead compound due to its structural features that enhance binding affinity to the MbtI enzyme. In vitro assays demonstrated significant inhibition of mycobacterial growth, highlighting its therapeutic potential .
Case Study 2: Polymer Applications
Research on polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional polymers. The incorporation of this compound allowed for the development of materials suitable for high-performance applications in industries such as automotive and aerospace .
Mechanism of Action
The mechanism of action of methyl 5-(4-cyanophenyl)furan-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
Key Features :
- Substituents: 2-fluoro and 4-nitro groups on the phenyl ring.
- Crystallography: Forms monoclinic crystals (space group P21/c) with planar molecular geometry. Stacking interactions dominate crystal packing, with minimal hydrogen bonding contributions .
- Biological Activity : Exhibits antimycobacterial activity by targeting iron acquisition pathways in Mycobacterium tuberculosis. The nitro group enhances binding to the MbtI enzyme, a salicylate synthase critical for bacterial iron homeostasis .
- Solubility: Moderate solubility in polar solvents like acetone and ethanol, attributed to the nitro group’s polarity .
Comparison :
- Both substituents (nitro and cyano) facilitate π-π stacking, but the nitro group’s stronger electron-withdrawing nature may lead to higher metabolic instability compared to the cyano analogue .
Methyl 5-(4-Hydroxy-2-Methoxy-6-Methylphenyl)Furan-2-Carboxylate
Key Features :
- Substituents: Hydroxy, methoxy, and methyl groups on the phenyl ring.
- Physicochemical Properties: Increased solubility in polar solvents (e.g., EtOAc) due to hydroxyl and methoxy groups.
- Spectroscopy : Similar $ ^1H $- and $ ^{13}C $-NMR profiles to other phenyl-furan derivatives, with shifts influenced by substituent positions .
Comparison :
- The 4-cyanophenyl derivative is more lipophilic than this analogue, likely leading to better blood-brain barrier penetration but poorer aqueous solubility.
- Electron-donating groups (e.g., methoxy) in this compound contrast with the electron-withdrawing cyano group, resulting in divergent electronic properties and reactivity patterns .
Methyl 5-(Hydroxymethyl)Furan-2-Carboxylate
Key Features :
Comparison :
- The absence of an aromatic phenyl ring in this compound reduces opportunities for π-π interactions, a critical factor in the antimycobacterial activity observed in phenyl-substituted analogues like the 4-cyano derivative.
- The hydroxymethyl group’s polarity enhances water solubility but may limit membrane permeability compared to the hydrophobic 4-cyanophenyl group .
Methyl 5-[(3,5-Dimethylphenoxy)Methyl]Furan-2-Carboxylate
Key Features :
- Substituent: Phenoxymethyl group with 3,5-dimethyl substitution.
- Physicochemical Properties: Increased lipophilicity due to the bulky dimethylphenoxy group, enhancing compatibility with lipid membranes .
- Synthetic Utility : Used as an intermediate in pharmaceutical synthesis, leveraging its steric bulk to modulate drug-receptor interactions .
Comparison :
- The phenoxymethyl group introduces conformational flexibility absent in the rigid 4-cyanophenyl derivative.
- The dimethyl groups may sterically hinder interactions with flat enzymatic active sites, whereas the planar 4-cyanophenyl group facilitates tighter binding .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituent(s) | Solubility (Polar Solvents) | Biological Activity | Dominant Intermolecular Interactions |
|---|---|---|---|---|
| Methyl 5-(4-cyanophenyl)furan-2-carboxylate | 4-CN | Moderate (inferred) | Potential enzyme inhibition | π-π stacking, dipole interactions |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 2-F, 4-NO2 | Moderate | Antimycobacterial | π-π stacking, van der Waals |
| Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate | 4-OH, 2-OCH3, 6-CH3 | High | Not reported | Hydrogen bonding, van der Waals |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | CH2OH | High | Anti-MRSA (weak) | Hydrogen bonding |
Table 2: Crystallographic Data for Selected Analogues
Research Findings and Implications
- Electron-Withdrawing Groups: Nitro and cyano substituents enhance interactions with aromatic residues in enzyme active sites, but nitro derivatives may face metabolic instability due to redox activity .
- Biological Activity: Antimycobacterial efficacy in nitro-substituted analogues suggests the 4-cyano derivative warrants evaluation against M. tuberculosis strains, particularly drug-resistant variants .
Biological Activity
Methyl 5-(4-cyanophenyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 227.22 g/mol. Its structure features a furan ring, a cyanophenyl group, and a methyl ester functional group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with methanol under acidic conditions. This reaction can be facilitated using catalysts such as sulfuric acid or p-toluenesulfonic acid, often conducted in solvents like toluene or dichloromethane to improve yield and purity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated significant growth inhibition in these cells while showing minimal toxicity to non-tumorigenic cell lines, indicating a selective cytotoxic effect.
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | <10 | Growth inhibition |
| MCF-12A (non-tumor) | >100 | No significant effect |
The mechanism of action appears to involve the disruption of cellular functions through interactions with specific enzymes or receptors, potentially inhibiting their activity .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A related compound demonstrated effectiveness against Mycobacterium tuberculosis by inhibiting the salicylate synthase MbtI, an enzyme crucial for mycobacterial siderophore biosynthesis. The structure-activity relationships suggest that modifications in the side chains linked to the phenyl moiety can enhance antimycobacterial activity .
Case Studies
- Anticancer Study : In vitro assays were conducted on MDA-MB-231 cells treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in viable cell numbers, with significant effects observed at concentrations below 10 µM.
- Antimycobacterial Study : A derivative of this compound was tested against M. tuberculosis, showing an IC50 value of approximately 12 µM with no cytotoxicity towards human cells, suggesting its potential as a therapeutic agent against drug-resistant strains .
Q & A
Basic: What are the optimal synthesis protocols for Methyl 5-(4-cyanophenyl)furan-2-carboxylate?
The synthesis typically involves esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with methanol under acidic catalysis. Key steps include:
- Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) to drive esterification .
- Solvent System : Reflux in toluene or dichloromethane (60–80°C, 6–12 hours) to ensure complete conversion .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: Which analytical techniques are critical for structural characterization?
- X-ray Crystallography (SC-XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., as demonstrated for fluorinated analogs in ) .
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., cyano group at 4-position) .
- HRMS : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (ester C=O stretch at ~1700 cm, cyano C≡N at ~2240 cm) .
Advanced: How can contradictory biological activity data be resolved?
Conflicting results (e.g., IC variability) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous), or cell lines. Standardize protocols using controls from ’s comparative tables .
- Purity : Validate compound purity (>95%) via HPLC and NMR to exclude byproducts .
- Structural Analogues : Compare with halogenated derivatives (e.g., fluoro vs. chloro substituents) to assess electronic effects on activity .
Advanced: What strategies guide Structure-Activity Relationship (SAR) studies?
- Substituent Variation : Replace the 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Functional Group Modifications : Convert the ester to amide or carboxylic acid to alter solubility and target binding .
- Biological Testing : Use enzyme inhibition assays (e.g., iron homeostasis disruption, as in ) to link structural changes to mechanistic effects .
Basic: How is crystallographic data analyzed for this compound?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELX software for structure solution and hydrogen-bonding analysis (e.g., graph-set notation for intermolecular interactions) .
- Validation : Check CIF files with PLATON or Mercury to ensure geometric accuracy .
Advanced: What advanced modifications enhance bioactivity?
- Heterocycle Integration : Attach triazolo[4,5-d]pyrimidine or quinoline moieties via multi-step synthesis (e.g., copper-catalyzed click chemistry) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino intermediates to prevent side reactions during functionalization .
- Pharmacophore Optimization : Introduce fluorine at strategic positions (e.g., para to cyano) to improve lipophilicity and target affinity .
Basic: How are reaction mechanisms elucidated for its transformations?
- Hydrolysis : Acidic/alkaline conditions cleave the ester to 5-(4-cyanophenyl)furan-2-carboxylic acid; monitor via pH-dependent kinetics .
- Nucleophilic Substitution : Replace the cyano group with amines (e.g., SNAr mechanism in DMF, 80°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to diversify the phenyl ring .
Advanced: How to model its interactions with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., mycobacterial iron regulators) .
- Hydrogen-Bond Analysis : Apply graph-set theory ( ) to predict crystal packing and protein-ligand interactions .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What methods validate purity and stability?
- Chromatography : HPLC with UV detection (λ = 254 nm), retention time matching .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and decomposition thresholds .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH, 4 weeks) .
Advanced: How to address crystallization challenges?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

